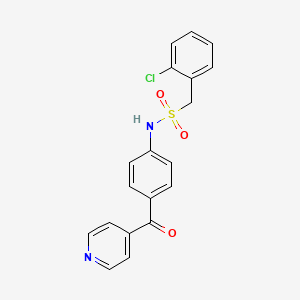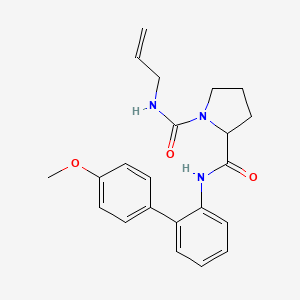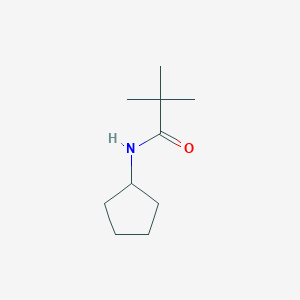![molecular formula C14H23NO2 B6075366 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol](/img/structure/B6075366.png)
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol, also known as 4-OH-PCB, is a synthetic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, including electrical equipment, hydraulic fluids, and plasticizers. Due to their potential toxicity and environmental persistence, PCBs have been banned in many countries. However, some PCBs are still present in the environment and can accumulate in the food chain, posing a risk to human health.
作用機序
The mechanism of action of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER). The binding of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol to these receptors can lead to the activation or inhibition of various cellular pathways, which can have downstream effects on gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol can have a range of biochemical and physiological effects in living organisms. For example, 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been shown to induce oxidative stress and inflammation in liver cells, as well as alter the expression of genes involved in lipid metabolism and transport. In addition, 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been shown to have estrogenic activity, which can lead to disruptions in reproductive function and development.
実験室実験の利点と制限
One of the main advantages of using 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol in lab experiments is its specificity for certain cellular pathways and receptors. This allows researchers to study the effects of PCBs on these pathways in a controlled and targeted manner. However, one of the limitations of using 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is its potential toxicity, which can limit its use in certain experiments or require special precautions to be taken.
将来の方向性
There are several future directions for research on 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol and its related compounds. One area of interest is the development of new probes and tools for studying the metabolism and toxicity of PCBs in living organisms. Another area of interest is the development of new therapeutic agents that target specific cellular pathways or receptors that are affected by PCBs. Finally, there is a need for further research on the environmental fate and transport of PCBs, as well as their potential impacts on human health and the environment.
合成法
The synthesis of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol involves the reaction of 4-bromobiphenyl with 3-(2-methoxy-1-methylethyl)amine in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to obtain 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol.
科学的研究の応用
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been studied for its potential use as a research tool in various scientific fields, including pharmacology, toxicology, and environmental science. One of the main research applications of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is its use as a probe for studying the metabolism and toxicity of PCBs in living organisms. 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol can be used to study the metabolism of PCBs in liver microsomes, as well as the toxicity of PCBs in various cell lines and animal models.
特性
IUPAC Name |
4-[3-(1-methoxypropan-2-ylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(15-12(2)10-17-3)4-5-13-6-8-14(16)9-7-13/h6-9,11-12,15-16H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLKRASNXFACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((1-Methoxypropan-2-yl)amino)butyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)


![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)


![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)
